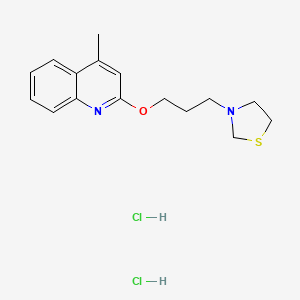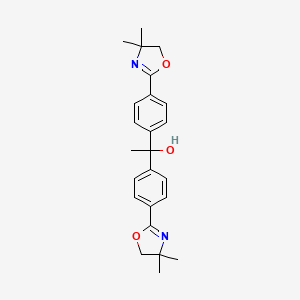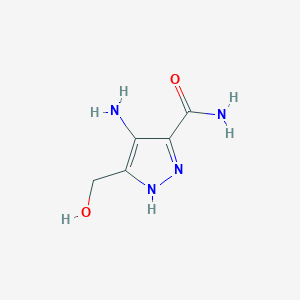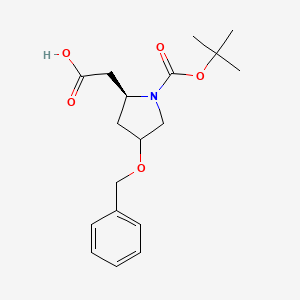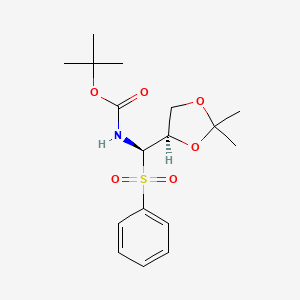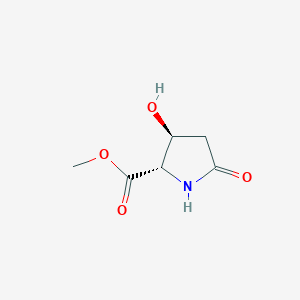![molecular formula C12H18N2O2 B12876784 3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)- CAS No. 653571-00-7](/img/structure/B12876784.png)
3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a phenylaminoethyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and phenylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenylaminoethyl Group: The phenylaminoethyl group is introduced via a substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety and environmental regulations.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the phenylaminoethyl group.
Substitution: The phenylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated compounds or modified phenylaminoethyl derivatives.
Substitution Products: Compounds with new functional groups replacing the phenylaminoethyl group.
科学的研究の応用
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
作用機序
The mechanism of action of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:
Uniqueness
Functional Groups: The presence of both phenylaminoethyl and hydroxyl groups provides versatility in chemical reactions and biological interactions.
特性
CAS番号 |
653571-00-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(2-anilinoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m1/s1 |
InChIキー |
HAOLJUHRPKTQFK-UTUOFQBUSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)CCNC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(N1)CCNC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


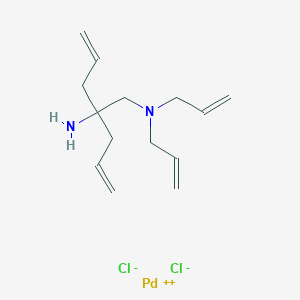
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)

